Cas no 1551427-81-6 (1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one)

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one
-
- Inchi: 1S/C10H14N2O/c1-7(13)6-10-8-4-2-3-5-9(8)11-12-10/h2-6H2,1H3,(H,11,12)
- InChI Key: XHOGKVSVHNWALD-UHFFFAOYSA-N
- SMILES: O=C(C)CC1C2=C(CCCC2)NN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- XLogP3: 1.1
- Topological Polar Surface Area: 45.8
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332026-250mg |
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one |
1551427-81-6 | 95%+ | 250mg |
$2314 | 2021-08-18 | |
Chemenu | CM332026-1g |
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one |
1551427-81-6 | 95%+ | 1g |
$1514 | 2023-02-02 | |
Enamine | EN300-1780193-0.1g |
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |
1551427-81-6 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1780193-10.0g |
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |
1551427-81-6 | 10g |
$5467.0 | 2023-06-02 | ||
Chemenu | CM332026-250mg |
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one |
1551427-81-6 | 95%+ | 250mg |
$1424 | 2023-02-02 | |
Chemenu | CM332026-1g |
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one |
1551427-81-6 | 95%+ | 1g |
$2132 | 2021-08-18 | |
Enamine | EN300-1780193-5.0g |
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |
1551427-81-6 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1780193-5g |
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |
1551427-81-6 | 5g |
$3687.0 | 2023-09-20 | ||
Chemenu | CM332026-100mg |
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one |
1551427-81-6 | 95%+ | 100mg |
$2165 | 2021-08-18 | |
Chemenu | CM332026-100mg |
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one |
1551427-81-6 | 95%+ | 100mg |
$1332 | 2023-02-02 |
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one Related Literature
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Additional information on 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one
Chemical Synthesis and Pharmacological Insights of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one (CAS No. 1551427-81-6)
Recent advancements in medicinal chemistry have highlighted the significance of tetrahydroindazole scaffolds as versatile platforms for drug discovery. The compound 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one (CAS No. 1551427-81-6), exemplifies this trend through its unique structural features and emerging therapeutic applications. This indazole-derived ketone combines the pharmacophoric potential of saturated indazole rings with the reactivity of a propanone moiety, creating a molecule with intriguing biological profiles.
Structural analysis reveals that the tetrahydroindazole core provides optimal hydrophobicity while maintaining metabolic stability. The fully saturated seven-membered ring system reduces steric hindrance compared to its aromatic counterparts, enhancing cellular permeability as demonstrated in Caco-2 permeability assays (Journal of Medicinal Chemistry, 2023). The attached propan-2-one group introduces a carbonyl functionality that facilitates bioisosteric replacements and enables conjugation with other drug scaffolds. This structural flexibility has been leveraged in recent studies targeting kinase inhibitors and epigenetic modifiers.
Synthetic methodologies for this compound have evolved significantly since its initial report in 2008. Current protocols utilize palladium-catalyzed cross-coupling strategies involving aryl halides and zinc reagents under microwave-assisted conditions (ACS Catalysis, 2023). A notable advancement involves the use of N-t-butoxycarbonyl protected intermediates to control regioselectivity during ring closure steps. These improvements have reduced reaction times from 72 hours to under 4 hours while achieving >98% purity by HPLC analysis.
Bioactivity profiling conducted at the Scripps Research Institute identified potent anti-inflammatory properties through selective COX-2 inhibition (IC₅₀ = 0.8 μM). In vivo studies using LPS-induced sepsis models demonstrated dose-dependent reductions in cytokine storm markers without hepatotoxic effects up to 50 mg/kg doses. Neuroprotective effects were also observed in stroke models where this compound mitigated oxidative stress via Nrf2 pathway activation (Nature Communications, 2024).
Clinical translation efforts are currently focused on optimizing pharmacokinetic profiles through prodrug strategies. A recent study employed esterification of the ketone group with polyethylene glycol moieties to extend half-life from 3 hours to over 8 hours in rat models (Journal of Pharmaceutical Sciences, 2023). These modifications are being tested in phase I trials for rheumatoid arthritis treatment where preliminary data shows reduced joint inflammation without immunosuppressive side effects.
Safety evaluations conforming to OECD guidelines revealed no mutagenic potential in Ames tests and acceptable Ames tests and acceptable LD₅₀ values (>5 g/kg orally). The compound's metabolic stability across species aligns with FDA guidelines for preclinical candidates targeting chronic conditions requiring long-term administration. Current research is exploring its application as a radiosensitizer in combination therapies for glioblastoma multiforme based on promising preclinical results.
Emerging applications include its use as a scaffold for developing dual-action agents targeting both metabolic syndrome components and neurodegenerative pathways. Structure-based drug design studies using molecular docking simulations predict favorable interactions with PPARγ receptors at binding energies below -8 kcal/mol (Bioorganic & Medicinal Chemistry Letters, 2024). These findings position this compound as a promising lead molecule in multi-target drug development strategies.
1551427-81-6 (1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one) Related Products
- 954074-12-5(N-(butan-2-yl)-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 1340386-25-5(Methyl 3-(oxan-4-yl)prop-2-ynoate)
- 76697-51-3(2-(cyclopentanesulfonyl)aniline)
- 1053658-92-6(2-(2-Chloroethoxy)-4,6-dimethylnicotinonitrile)
- 2138122-26-4(Cyclopropane, 1-(bromomethyl)-2-methyl-1-(propoxymethyl)-)
- 2138567-42-5(tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate)
- 151510-33-7(N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine)
- 2098135-61-4(4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine)
- 2171819-99-9(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4,4-dimethylpyrrolidine-3-carboxylic acid)
- 407-59-0(1,1,1,4,4,4-HEXAFLUOROBUTANE)




